2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester
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Overview
Description
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester is a boronic acid derivative with a unique structure that combines the properties of boronic acids and oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester typically involves the reaction of 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce different oxazine derivatives .
Scientific Research Applications
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine: The parent compound without the boronic acid moiety.
Pinacol Boronic Esters: A class of compounds similar in structure but with different functional groups attached to the boronic acid.
Uniqueness
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester is unique due to its combination of an oxazine ring and a boronic acid moiety, which provides distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic and biological applications .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGNSDCMLGNQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC(=O)N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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